Benzyl 3-methyleneazetidine-1-carboxylate
Overview
Description
Benzyl 3-methyleneazetidine-1-carboxylate, also known as BMAC, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a chiral compound with a unique chemical structure that makes it useful for various laboratory experiments. Its structure consists of a benzyl group attached to the 3-methyleneazetidine-1-carboxylate moiety. This compound has been used in various scientific research applications, including drug development, biochemical and physiological studies, and other laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Analogs : The synthesis of 2-carboxy-4-methylazetidine, a novel isomeric analog of dl-proline, involves the reaction of α,β-dibromo carbonyl ester with benzylamine, leading to 1-benzyl-2-carbomethoxy-4-methyl-azetidine. Further hydrolysis and catalytic hydrogenation yield 1-benzyl-2-carboxyl-4-methylazetidine, a compound related to Benzyl 3-methyleneazetidine-1-carboxylate (Soriano, Podraza, & Cromwell, 1980).
Pseudopeptide Foldamers : Benzyl 3-methyleneazetidine-1-carboxylate derivatives are used in creating pseudopeptide foldamers. These foldamers, like benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers, show potential for various applications due to their unique helical conformations stabilized by intramolecular hydrogen bonds (Tomasini et al., 2003).
Biochemical Applications
- Biotransformation Studies : Biotransformations of racemic 1-benzylazetidine-2-carbonitriles to yield azetidine-2-carboxylic acids demonstrate the efficiency and enantioselectivity of microbial whole cells as catalysts. This is significant for the synthesis of various chiral compounds, including those related to Benzyl 3-methyleneazetidine-1-carboxylate (Leng, Wang, Pan, Huang, & Wang, 2009).
Chemical and Structural Analysis
- Structural Insights : The study of the title compound (4S)-Benzyl 4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate provided valuable insights into its three-dimensional structure. The analysis of dihedral angles and coplanarity offers a deeper understanding of the molecular structure, contributing to the broader knowledge of similar compounds like Benzyl 3-methyleneazetidine-1-carboxylate (Lin, Fang, Tang, Wei, & Zhao, 2007).
properties
IUPAC Name |
benzyl 3-methylideneazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-10-7-13(8-10)12(14)15-9-11-5-3-2-4-6-11/h2-6H,1,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAXEPGOVIEEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736322 | |
Record name | Benzyl 3-methylideneazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-methyleneazetidine-1-carboxylate | |
CAS RN |
934664-23-0 | |
Record name | Benzyl 3-methylideneazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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